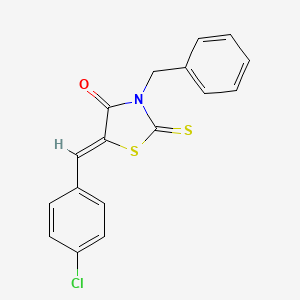![molecular formula C19H17ClN2OS B11710974 (5E)-2-(2-chloroanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11710974.png)
(5E)-2-(2-chloroanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-2-(2-氯代苯胺基)-5-[(4-丙-2-基苯基)亚甲基]-1,3-噻唑-4-酮是一种合成的有机化合物,属于噻唑家族。该化合物以其独特的结构为特征,包括噻唑环、氯代苯胺基和丙-2-基苯基取代基。
准备方法
合成路线和反应条件
(5E)-2-(2-氯代苯胺基)-5-[(4-丙-2-基苯基)亚甲基]-1,3-噻唑-4-酮的合成通常涉及在特定反应条件下,将2-氯代苯胺与噻唑衍生物缩合。该反应通常在碱(例如氢氧化钠)和溶剂(例如乙醇或甲醇)的存在下进行。将反应混合物加热至回流数小时,以确保起始物质完全转化为所需产物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和自动化系统可以提高生产过程的效率和产率。此外,还采用重结晶或色谱等纯化技术来获得高纯度的化合物。
化学反应分析
反应类型
(5E)-2-(2-氯代苯胺基)-5-[(4-丙-2-基苯基)亚甲基]-1,3-噻唑-4-酮会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的亚砜或砜。
还原: 还原反应可以将化合物转化为相应的胺或醇。
取代: 氯代苯胺基可以在碱性条件下进行亲核取代反应,以引入不同的取代基。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用锂铝氢化物或硼氢化钠等还原剂。
取代: 可以使用胺、硫醇或醇盐等亲核试剂在碱性条件下进行。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生亚砜或砜,而还原可能产生胺或醇。
科学研究应用
(5E)-2-(2-氯代苯胺基)-5-[(4-丙-2-基苯基)亚甲基]-1,3-噻唑-4-酮具有广泛的科学研究应用:
化学: 它被用作合成更复杂分子的结构单元,以及各种有机反应中的试剂。
生物学: 该化合物已被研究用于其潜在的生物活性,包括抗菌和抗癌特性。
医学: 正在进行的研究探索其作为各种疾病的治疗剂的潜力。
工业: 它被用于开发新材料,以及作为生产药物和农药的中间体。
作用机制
(5E)-2-(2-氯代苯胺基)-5-[(4-丙-2-基苯基)亚甲基]-1,3-噻唑-4-酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过结合酶或受体而发挥其作用,从而调节其活性。例如,它可能抑制参与细胞增殖的某些酶的活性,从而导致抗癌作用。确切的分子靶标和途径可能因具体应用和使用环境而异。
相似化合物的比较
Similar Compounds
Similar compounds to (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE include other thiazolidinones and related heterocyclic compounds, such as:
2,4-Thiazolidinedione: Known for its antidiabetic properties.
Thiazolidine-2,4-dione: Used in the synthesis of various pharmaceuticals.
Dichloroaniline derivatives: Used in the production of dyes and herbicides.
Uniqueness
The uniqueness of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity
属性
分子式 |
C19H17ClN2OS |
|---|---|
分子量 |
356.9 g/mol |
IUPAC 名称 |
(5E)-2-(2-chlorophenyl)imino-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17ClN2OS/c1-12(2)14-9-7-13(8-10-14)11-17-18(23)22-19(24-17)21-16-6-4-3-5-15(16)20/h3-12H,1-2H3,(H,21,22,23)/b17-11+ |
InChI 键 |
ZJBAXGXDSGPHTQ-GZTJUZNOSA-N |
手性 SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2 |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B11710895.png)
![5-[(4-{4-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-YL)sulfanyl]phenoxy}phenyl)sulfanyl]-2-benzofuran-1,3-dione](/img/structure/B11710896.png)

![2-nitro-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11710909.png)
![3-{[(E)-(4-ethoxyphenyl)methylidene]amino}phenol](/img/structure/B11710910.png)
![7-[(4-bromophenyl)-(6-hydroxy-8-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-7-yl)methyl]-6-hydroxy-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-8-one](/img/structure/B11710923.png)




![ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11710959.png)
![N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide](/img/structure/B11710962.png)
![2-[(3-Carboxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B11710969.png)
![2-Bromo-6-[(Z)-{[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11710970.png)
